13-methyl-13-dihydrodaunorubicin
Description
Properties
CAS No. |
110403-82-2 |
|---|---|
Molecular Formula |
C7H9IO4S |
Synonyms |
13-methyl-13-dihydrodaunorubicin |
Origin of Product |
United States |
Natural Biosynthesis and Microbial Production Pathways of 13 Dihydrodaunorubicin
Identification of Producing Microbial Strains
The primary producers of daunorubicin (B1662515) and its derivatives, including 13-dihydrodaunorubicin (B1199899), are bacteria belonging to the genus Streptomyces. mdpi.comnih.gov These Gram-positive bacteria are well-known for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. mdpi.comunh.edu Specifically, Streptomyces peucetius is a prominent species extensively studied for its production of these valuable anthracyclines. mdpi.comnih.gov Different strains of S. peucetius, such as ATCC 27952, are known to harbor the genetic machinery necessary for the biosynthesis of daunorubicin and doxorubicin (B1662922). mdpi.comresearchgate.net Industrial strains, like G001 derived from S. peucetius through mutagenesis, have been developed to significantly increase the yield of these compounds. nih.gov Another species, Streptomyces rochei D-13, has also been identified as a producer of antibiotic compounds. dsmz.de
Elucidation of Biosynthetic Gene Clusters (BGCs) and Their Components
The production of 13-dihydrodaunorubicin is governed by a set of genes organized into a biosynthetic gene cluster (BGC). mdpi.com These clusters contain all the genetic information required for the synthesis of the compound, including the enzymes for building the molecular backbone and for later modifications. mdpi.comunh.edu The BGC for daunorubicin and doxorubicin biosynthesis in Streptomyces peucetius ATCC 27952 has been sequenced and is approximately 40 kb in size. mdpi.com These BGCs are characterized by a high number of genes for glycosyltransferases, enzymes involved in sugar synthesis, and various tailoring enzymes that modify the final product. mdpi.com
Polyketide Synthase (PKS) Pathways for Anthracyclinone Aglycone Formation
The core structure of 13-dihydrodaunorubicin, the anthracyclinone aglycone, is assembled by a type II polyketide synthase (PKS) system. mdpi.comwikipedia.orgnih.gov This process begins with a starter unit, propionyl-CoA, and nine extender units of malonyl-CoA. mdpi.comresearchgate.net A series of condensation reactions catalyzed by the PKS enzymes, including 3-oxoacyl ACP synthase (dpsA), ketosynthases (dpsB and dpsC), and an acyltransferase (dpsD), results in a 21-carbon decaketide. mdpi.com
Following its formation, the polyketide chain undergoes a series of modifications. A ketoreductase (dpsE) reduces a ketone group, and subsequent cyclization steps mediated by enzymes like dpsF and dpsY form a key intermediate. mdpi.com Further enzymatic reactions, including those catalyzed by a monooxygenase (dnrG) and a methyltransferase (dnrC), lead to the formation of aklaviketone. mdpi.com This molecule is then converted to the aglycone ε-rhodomycinone through the action of a cyclase (dnrD), a reductase (dnrH), and a hydroxylase (dnrF). mdpi.com
Biosynthesis of Amino Sugar Moieties (e.g., L-Daunosamine)
A crucial component of 13-dihydrodaunorubicin is the amino sugar L-daunosamine. acs.orgnih.gov The biosynthesis of its activated form, dTDP-L-daunosamine, starts from D-glucose-1-phosphate and is directed by a set of seven genes within the BGC: dnmL, dnmM, dnmU, dnmT, dnmJ, and dnmV. mdpi.comnih.gov
The process initiates with the enzymes dnmL (a transferase) and dnmM (a dehydratase) generating an intermediate called thymidine (B127349) diphosphate-4-keto-6-deoxy-D-glucose (TKDG). mdpi.com An epimerase encoded by dnmU then converts TKDG into thymidine diphosphate-4-keto-6-deoxy-L-glucose (TKLG). mdpi.com Subsequently, a hydratase (dnmT) and an aminotransferase (dnmJ) add a keto and an amino group at the C-3 position of TKLG. mdpi.com Finally, a ketoreductase (dnmV) reduces the ketone at the C-4 position to a hydroxyl group, yielding the final product, dTDP-L-daunosamine. mdpi.com
Enzymatic Transformations Leading to 13-Dihydrodaunorubicin Formation
The final steps in the biosynthesis of 13-dihydrodaunorubicin involve the attachment of the sugar moiety and subsequent modifications of the aglycone. The glycosyltransferase DnrS, with the help of an auxiliary protein DnrQ, attaches dTDP-L-daunosamine to ε-rhodomycinone, forming rhodomycin (B1170733) D. mdpi.comresearchgate.net This is followed by the action of an esterase (dnrP) and a methyltransferase (dnrK) to produce 13-deoxy-daunorubicin. mdpi.com
Role of Cytochrome P450 Enzymes (e.g., DoxA) in C-13 Oxidation/Reduction
A key enzyme in the final steps of the pathway is DoxA, a cytochrome P450 enzyme. mdpi.comresearchgate.net Cytochrome P450 enzymes are a large family of proteins that catalyze a wide range of oxidative reactions. researchgate.netnih.gov In the biosynthesis of daunorubicin, DoxA is responsible for a two-step oxidation at the C-13 position of 13-deoxy-daunorubicin. mdpi.comresearchgate.net This process first produces 13-dihydrodaunorubicin and then daunorubicin itself. mdpi.com
Specificity of Methyltransferases and Esterases (e.g., DauK, DauP)
The generation of the final anthracycline structure is heavily dependent on the precise action of tailoring enzymes like methyltransferases and esterases. In the daunorubicin biosynthetic gene cluster of Streptomyces sp. strain C5 and S. peucetius, the genes dauK and dauP encode enzymes with critical, specific functions. researchgate.netnih.gov
The dauP gene product is an esterase responsible for the demethylation of rhodomycin D and 4-O-methylrhodomycin D at the C-10 position. researchgate.net This reaction removes the carbomethoxy group, yielding 10-carboxy-13-deoxycarminomycin (B1219846) and 10-carboxy-13-deoxydaunorubicin, respectively. researchgate.net This step is crucial for channeling intermediates toward the daunorubicin backbone.
The dauK gene encodes a 4-O-methyltransferase. This enzyme catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the C-4 hydroxyl group on the aglycone core. nih.gov Research has shown that DauK possesses a broader substrate specificity than initially thought, capable of methylating various anthracycline intermediates, including rhodomycin D, 10-carboxy-13-deoxycarminomycin, and 13-deoxycarminomycin. researchgate.net The action of DauK on 13-deoxy-carminomycine generates 13-deoxy-daunorubicin. nih.gov This intermediate is then hydroxylated at the C-13 position by the cytochrome P450 enzyme DoxA in a two-step process that produces 13-dihydrodaunorubicin and subsequently daunorubicin. nih.gov
| Enzyme (Gene) | Enzyme Class | Function | Substrate(s) | Product(s) | Source |
|---|---|---|---|---|---|
| DauP | Esterase | Removes carbomethoxy group from C-10 | Rhodomycin D | 10-carboxy-13-deoxycarminomycin | researchgate.net |
| DauK | Methyltransferase | Methylates the C-4 hydroxyl group | 13-deoxy-carminomycin | 13-deoxy-daunorubicin | nih.gov |
| DoxA | Cytochrome P450 Hydroxylase | Hydroxylates and oxidizes C-13 | 13-deoxydaunorubicin | 13-dihydrodaunorubicin | researchgate.netnih.gov |
Genetic and Metabolic Engineering Strategies for Production Optimization
Given the low fermentation yields of anthracyclines in wild-type strains, significant research has focused on the genetic and metabolic engineering of S. peucetius to enhance the production of desired compounds like doxorubicin or to create novel, potentially improved analogues. oup.comresearchgate.net
Gene Knockout and Overexpression Approaches in Streptomyces
Targeted gene modification is a powerful strategy to redirect metabolic flux and improve product titers. Both gene knockout and overexpression have been successfully applied in S. peucetius.
A common strategy to increase doxorubicin yield is to minimize the formation of byproducts. The ketoreductase gene dnrU is responsible for the conversion of daunorubicin to (13S)-13-dihydrodaunorubicin, a competing branch of the pathway. researchgate.netnih.gov Knocking out the dnrU gene in an engineered S. peucetius strain led to a 21.5% increase in doxorubicin production by reducing the accumulation of this side product. researchgate.netnih.gov
Conversely, overexpression of key genes can boost production. The biosynthesis of anthracyclines is tightly regulated, and overcoming these limitations is crucial. nih.gov Overexpression of regulatory genes, such as dnrN and dnrI, which control the expression of the biosynthetic cluster, has been shown to increase yields. nih.gov Furthermore, enhancing the host's self-resistance to the produced antibiotic can alleviate feedback inhibition. Overexpression of resistance genes like drrC or the cassette drrAB in engineered strains has significantly increased doxorubicin titers, with a drrC-overexpressing strain showing a 102.1% increase compared to its parent. researchgate.netnih.gov
| Modification | Gene(s) Involved | Engineered Strain | Effect on Production | Source |
|---|---|---|---|---|
| Gene Knockout | dnrU (ketoreductase) | △U1 | Reduced (13S)-13-dihydrodaunorubicin production; 21.5% increase in doxorubicin. | researchgate.netnih.gov |
| Gene Overexpression | drrC (resistance gene) | △U1/drrC | 102.1% increase in doxorubicin compared to parent strain SIPI-14. | researchgate.netnih.gov |
| Gene Overexpression | dnrN-dnrI (regulatory genes) | Recombinant strain NI | 1.2-fold increase in doxorubicin. | nih.gov |
| Gene Overexpression | dnrN-dnrI-afsR (regulatory genes) | Recombinant strain NIR | 4.3-fold increase in doxorubicin. | nih.gov |
Combinatorial Biosynthesis for Novel Analogues
Combinatorial biosynthesis leverages the modular nature of biosynthetic pathways to create novel compounds by introducing and expressing genes from different organisms. This approach has been used to generate new anthracycline analogues with potentially improved properties. frontiersin.orgnih.gov
One successful application involved engineering S. peucetius to produce N,N-dimethylated anthracyclines, which are known for reduced cytotoxicity. frontiersin.orgnih.gov This was achieved by modifying the doxorubicin pathway in three key steps:
Sugar Moiety Modification : Genes for the N-methyltransferases AclP and AknX2 from the aclarubicin (B47562) pathway of Streptomyces galilaeus were introduced to catalyze the N,N-dimethylation of the native amino sugar precursor, TDP-L-daunosamine, into TDP-L-rhodosamine. nih.gov
Glycosylation with a Novel Sugar : The native glycosyltransferase gene dnrS was replaced with genes encoding the aclarubicin glycosyltransferases AknS and AknT to facilitate the attachment of the novel rhodosamine sugar to the aglycone. frontiersin.org
Introduction of a Heterologous Tailoring Enzyme : The gene for the methylesterase RdmC from the rhodomycin biosynthetic pathway was also introduced. frontiersin.org
This combinatorial approach successfully resulted in the production of the novel analogue N,N-dimethyldaunorubicin. frontiersin.orgnih.gov Such strategies demonstrate the potential for creating a wide array of new compounds, including specifically modified derivatives like 13-methyl-13-dihydrodaunorubicin, by introducing heterologous methyltransferases that can act on specific positions of the anthracycline core or its side chain.
Chemical Synthesis and Structural Elucidation of 13 Methyl 13 Dihydrodaunorubicin and Its Analogues
Synthetic Methodologies for the 13-Methyl-13-dihydrodaunorubicin Scaffold
The foundational synthesis of 13-methyl-13-dihydrodaunorubicin and its 4-demethoxy analogue was first detailed in a seminal 1986 paper by Matsumoto and colleagues. nih.gov Their approach centered on the stereoselective construction of the tetracyclic aglycone, followed by glycosylation with the daunosamine (B1196630) sugar moiety.
The synthesis of the aglycone, known as 13-methyldaunomycinone, involves a multi-step sequence that establishes the correct stereochemistry at the various chiral centers. A key challenge in this process is the introduction of the methyl group at the C-13 position with the desired orientation. This is typically achieved through the use of organometallic reagents, such as Grignard reagents or organocuprates, which add to a C-13 ketone precursor. The choice of reagent and reaction conditions is critical to control the stereoselectivity of this addition.
Once the aglycone is prepared, the next crucial step is the glycosylation reaction. This involves the coupling of the 13-methyldaunomycinone with a protected daunosamine derivative. The Koenigs-Knorr reaction or variations thereof, often employing a glycosyl halide or triflate as the donor and a heavy metal salt (such as silver triflate or mercuric bromide) as a promoter, are commonly utilized to form the glycosidic bond. The reaction conditions must be carefully optimized to ensure the formation of the desired α-anomer, which is essential for the biological activity of the compound.
Semisynthetic Derivatization from Daunorubicin (B1662515) and Related Anthracyclines
While a total synthesis approach provides access to the 13-methyl-13-dihydrodaunorubicin scaffold, semisynthetic methods starting from more readily available anthracyclines like daunorubicin are also of significant interest. These approaches leverage the existing complex structure of the natural product and introduce the desired modifications in a more convergent manner.
A plausible semisynthetic route to 13-methyl-13-dihydrodaunorubicin from daunorubicin would involve a two-step transformation of the C-13 side chain. First, the C-13 ketone of daunorubicin would be reduced to the corresponding alcohol, yielding 13-dihydrodaunorubicin (B1199899) (also known as daunorubicinol). This reduction is often accomplished stereoselectively using reducing agents like sodium borohydride. Subsequently, the hydroxyl group at C-13 would need to be replaced by a methyl group. This transformation is more challenging and could potentially proceed through activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a methyl nucleophile, though such a direct displacement on a hindered tertiary center would be difficult. A more likely approach would involve an elimination-addition sequence or a reductive methylation protocol.
Stereochemical Considerations at the C-13 Position
The stereochemistry at the C-13 position is a critical determinant of the biological activity of anthracyclines. The introduction of a methyl group at this position in 13-methyl-13-dihydrodaunorubicin creates a new chiral center, resulting in the possibility of two epimers: (13R)-13-methyl-13-dihydrodaunorubicin and (13S)-13-methyl-13-dihydrodaunorubicin.
The stereochemical outcome of the synthesis is largely dictated by the method used to introduce the methyl group. In total synthesis, the facial selectivity of the addition of the methyl nucleophile to the C-13 ketone precursor determines the resulting stereoisomer. The steric hindrance imposed by the rest of the anthracyclinone ring system plays a significant role in directing the approach of the incoming nucleophile.
In the context of structural elucidation, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable for unambiguously determining the relative and absolute stereochemistry at the C-13 position. For instance, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of the C-13 methyl group to other protons in the molecule, allowing for the assignment of its stereochemical orientation.
Synthetic Exploration of Structurally Modified 13-Methyl-13-dihydrodaunorubicin Analogues
To further probe the structure-activity relationships of this class of compounds, medicinal chemists have explored various modifications to the core structure of 13-methyl-13-dihydrodaunorubicin. These modifications can be broadly categorized into changes to the daunosamine sugar, the anthracyclinone aglycone, and conjugation with other molecules.
Modification of the Daunosamine Sugar Moiety (e.g., N-Substitution, Glycosidic Linkages)
The daunosamine sugar is a key pharmacophoric element, and its modification can have a profound impact on the properties of the parent molecule.
Derivatization of the Anthracyclinone Aglycone
The anthracyclinone aglycone offers several positions for chemical modification. Changes to the aromatic core or the substituents on the A-ring can modulate the electronic properties and steric bulk of the molecule. For example, the removal of the methoxy (B1213986) group at the C-4 position, as in the case of 13-methyl-13-dihydro-4-demethoxydaunorubicin, has been shown to be a viable strategy for generating new analogues. nih.gov Other potential modifications include the introduction of additional hydroxyl or halogen substituents on the aromatic rings, which can alter the molecule's redox properties and interactions with biological targets.
Conjugation with Other Chemical Entities (e.g., Carbohydrates)
To enhance the tumor-targeting ability and reduce the systemic toxicity of anthracyclines, conjugation with other chemical entities has emerged as a promising strategy.
Carbohydrate Conjugates: Attaching additional carbohydrate units to the 13-methyl-13-dihydrodaunorubicin scaffold can potentially improve its water solubility and alter its pharmacokinetic profile. Furthermore, by targeting specific carbohydrate receptors that are overexpressed on the surface of cancer cells, these glycoconjugates could achieve a higher concentration at the tumor site, leading to enhanced efficacy and reduced off-target effects. The synthesis of such conjugates typically involves the activation of a hydroxyl group on the anthracycline or the sugar moiety, followed by coupling with the desired carbohydrate partner.
Molecular and Cellular Mechanisms of Action
DNA Intercalation and Ligand-DNA Complex Formation
A hallmark of anthracycline action is the formation of a stable complex with duplex DNA. This process is initiated by the physical insertion of the compound's planar naphthacenedione chromophore between adjacent base pairs of the DNA double helix, a process known as intercalation. ontosight.aimedscape.com This interaction is a critical prerequisite for the drug's subsequent effects on DNA metabolism and function.
Table 1: Key Molecular Interactions in Anthracycline-DNA Complex Formation
| Interaction Type | Molecular Moiety Involved | Location of Interaction | Consequence |
| Intercalation | Planar Naphthacenedione Ring | Between DNA Base Pairs | Local unwinding and lengthening of the DNA helix. |
| Groove Binding | Daunosamine (B1196630) Sugar | DNA Minor Groove | Stabilization of the drug-DNA complex. |
| Hydrogen Bonding | Hydroxyl and Amino Groups | DNA Backbone (Phosphate groups) | Anchoring of the drug molecule. |
| Electrostatic Interaction | Protonated Amino Sugar | DNA Backbone (Phosphate groups) | Enhanced binding affinity. |
This table summarizes the general interactions for anthracyclines, which are the basis for the activity of 13-methyl-13-dihydrodaunorubicin.
The interaction of the anthracycline molecule within the DNA minor groove is a dynamic process that induces significant conformational changes in the DNA structure. The presence of the bulky daunosamine sugar in the narrow minor groove causes local distortions, including bending of the helical axis. The precise nature of these interactions and the resulting DNA conformation can be influenced by specific substitutions on the anthracycline molecule. nih.gov For instance, modifications to the sugar moiety of daunorubicin (B1662515) analogues have been shown to alter the sequence specificity of the drug's effects, highlighting the critical role of the minor groove interaction in determining the ultimate biological outcome. nih.gov
Topoisomerase II Inhibition and DNA Cleavage Complex Stabilization
The principal target responsible for the anticancer activity of anthracyclines, including 13-methyl-13-dihydrodaunorubicin, is the nuclear enzyme topoisomerase II (Top2). ontosight.ainih.gov This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By poisoning this enzyme, the compound introduces catastrophic levels of DNA damage into the cell. nih.gov
Topoisomerase II functions by creating transient, enzyme-linked double-strand breaks in the DNA, allowing another DNA strand to pass through before resealing the break. biomedpharmajournal.org Anthracyclines act by trapping this intermediate state. oncohemakey.com The drug molecule, already intercalated in the DNA, forms a ternary complex with both the DNA and the topoisomerase II enzyme. google.com This ternary Top2-drug-DNA complex physically obstructs the enzyme's ability to re-ligate the cleaved DNA strands. biomedpharmajournal.orgnih.gov This action effectively converts the essential enzyme into a cellular poison that generates permanent DNA lesions. Both major isoforms of human topoisomerase II, Top2α and Top2β, are targeted by anthracyclines, though the effect on the proliferation-associated Top2α is considered the primary basis for its anticancer effects. nih.govgoogle.com
The stabilization of the topoisomerase II-DNA cleavage complex results in the accumulation of protein-linked single- and double-strand DNA breaks. medscape.comnih.gov In rapidly dividing cancer cells with high levels of DNA replication and transcription, the density of these drug-induced breaks becomes unsustainable for the cell's repair machinery. The persistence of these irreversible DNA lesions serves as a powerful signal to initiate programmed cell death, or apoptosis. nih.gov The sequence at which these breaks occur is not random and is influenced by the structure of the specific anthracycline. While parent compounds like daunorubicin show a preference for certain base sequences at the cleavage site, structural analogues can exhibit markedly different sequence specificities, a factor that may contribute to varying efficacy and toxicity profiles. nih.gov
Table 2: Effects of Anthracycline Binding on DNA and Topoisomerase II
| Process | Effect | Ultimate Consequence |
| DNA Intercalation | Unwinding of DNA helix, lengthening of base pair distance. | Interference with DNA polymerase and RNA polymerase progression. |
| Topoisomerase II Poisoning | Stabilization of the Top2-DNA cleavage complex. | Prevention of DNA strand re-ligation. |
| DNA Damage | Generation of persistent, protein-linked double-strand breaks. | Activation of DNA damage response pathways and apoptosis. |
This table outlines the established effects for Topoisomerase II-poisoning anthracyclines.
Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress
In addition to DNA-targeted mechanisms, 13-methyl-13-dihydrodaunorubicin contributes to cytotoxicity through the generation of reactive oxygen species (ROS). ontosight.ai This activity is centered on the quinone moiety within the drug's tetracyclic ring structure. Through a process of enzymatic redox cycling, the compound can produce a continuous stream of damaging free radicals.
This process begins when the quinone group is reduced by cellular enzymes, such as NADH-dependent reductases, to form a semiquinone radical intermediate. dovepress.com This highly reactive semiquinone can then rapidly transfer an electron to molecular oxygen (O₂), resulting in the formation of a superoxide (B77818) anion radical (O₂⁻). dovepress.com This reaction simultaneously regenerates the parent quinone structure, allowing it to re-enter the cycle. This futile redox loop leads to a massive and sustained production of ROS, which overwhelms the cell's antioxidant defenses and induces a state of severe oxidative stress. dovepress.com The resulting ROS can inflict widespread damage on critical cellular components, including lipids, proteins, and DNA itself, further contributing to the drug's cytotoxic effect. biomedpharmajournal.org
Mechanisms of Free Radical Formation
A key mechanism of anthracycline action is the generation of reactive oxygen species (ROS) through a process known as redox cycling. wikipedia.orgfigshare.com The quinone moiety of the anthracycline molecule can be reduced by cellular enzymes, such as NADPH:cytochrome P-450 reductase, to a semiquinone free radical. nih.govnih.gov This one-electron reduction is a critical step. nih.gov The semiquinone radical then transfers an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide radical. nih.govyoutube.com
This futile cycle can repeat, leading to the accumulation of superoxide radicals. nih.gov These radicals can be further converted into other damaging ROS, such as hydrogen peroxide and highly reactive hydroxyl radicals. wikipedia.orgnih.govyoutube.com This process occurs in various cellular compartments, including the mitochondria and sarcoplasmic reticulum. nih.gov The production of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. figshare.comnih.govnih.gov
Enzymes Involved in Anthracycline-Induced ROS Production
| Enzyme | Cellular Location | Cofactor | Role |
|---|---|---|---|
| NADPH:cytochrome P-450 reductase | Sarcoplasmic Reticulum | NADPH | Reduces anthracycline to semiquinone radical. nih.gov |
| NADH Dehydrogenase Complex | Mitochondria | NADH | Participates in mitochondrial superoxide formation. nih.gov |
Oxidative Damage to Cellular Components (DNA, Lipids, Proteins)
The excessive production of ROS initiated by anthracyclines leads to widespread damage to critical cellular macromolecules. wikipedia.orgnih.gov
DNA Damage: Reactive oxygen species can directly attack DNA, causing modifications to the bases and sugar-phosphate backbone, which can result in single- and double-strand breaks. youtube.comnih.gov This oxidative DNA damage is a critical trigger for the downstream effects of the compound. nih.gov
Lipid Peroxidation: The cell's membranes are rich in polyunsaturated fatty acids, which are highly susceptible to attack by free radicals. wikipedia.orgyoutube.com This process, known as lipid peroxidation, can disrupt membrane integrity, alter fluidity and permeability, and lead to cell dysfunction and death. wikipedia.orgyoutube.com
Protein Oxidation: Proteins are also targets of oxidative attack, which can lead to modifications such as carbonylation. This can alter protein structure and function, leading to enzyme inactivation and disruption of cellular signaling pathways.
Mechanisms of Apoptosis and Programmed Cell Death Induction
Daunorubicin and related compounds are potent inducers of apoptosis, or programmed cell death. nih.govnih.gov This highly regulated process is a key outcome of the cellular damage caused by the drug and can be initiated through multiple signaling pathways. nih.govnih.gov
Mitochondrial Pathway Activation
The intrinsic, or mitochondrial, pathway of apoptosis is a major route for anthracycline-induced cell death. nih.govnih.gov The process is initiated by cellular stress signals, such as the oxidative damage described previously. nih.gov
Key events in the mitochondrial pathway include:
Loss of Mitochondrial Membrane Potential (Δψm): Treatment with daunorubicin leads to a time-dependent decrease in the mitochondrial membrane potential. nih.govnih.gov
Mitochondrial Outer Membrane Permeabilization (MOMP): The dissipation of Δψm is associated with the permeabilization of the outer mitochondrial membrane. nih.gov This event allows for the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.
Caspase Activation: The released factors trigger the assembly of the apoptosome, which in turn activates initiator caspases (like caspase-9). nih.gov These then activate executioner caspases, most notably caspase-3, which carry out the systematic dismantling of the cell. nih.gov Studies show a significant increase in caspase-3 activity following treatment with daunorubicin. nih.gov
Signaling Cascades Involved (e.g., JNK pathway)
In addition to the direct mitochondrial events, specific signaling cascades are activated that contribute to the apoptotic response. The c-Jun N-terminal kinase (JNK) pathway is a critical component in mediating cell death induced by daunorubicin. ashpublications.org
The activation of this pathway appears to be linked to another signaling molecule, ceramide, which is generated via the sphingomyelin (B164518) pathway in response to the drug. ashpublications.org The cascade proceeds as follows:
Daunorubicin treatment stimulates the production of ceramide. ashpublications.org
Ceramide, in turn, activates a downstream kinase cascade, including MEKK1 and SEK1. ashpublications.org
This leads to the potent stimulation and phosphorylation of JNK. ashpublications.org
Activated JNK phosphorylates transcription factors such as c-Jun, leading to the activation of the AP-1 transcription factor complex. ashpublications.org
This JNK/c-Jun/AP-1 signaling axis is considered an essential effector pathway in triggering daunorubicin-induced apoptosis. ashpublications.org
Interference with Other Cellular Processes (e.g., RNA Synthesis)
Beyond inducing oxidative stress and apoptosis, 13-methyl-13-dihydrodaunorubicin, like other anthracyclines, interferes directly with nucleic acid metabolism. wikipedia.orgnih.gov The planar structure of the anthracycline molecule allows it to insert, or intercalate, between the base pairs of the DNA double helix. wikipedia.orgmedscape.comluc.edu
This physical intercalation has several consequences:
It distorts the DNA helix, creating a physical roadblock. ashpublications.org
This roadblock inhibits the progression of enzymes that use DNA as a template, most notably DNA and RNA polymerases. wikipedia.orgnih.gov
The inhibition of RNA polymerase blocks transcription, preventing the synthesis of messenger RNA (mRNA) and other RNA species. nih.govluc.edu This leads to the premature termination of RNA chains and a halt in protein synthesis. nih.gov Research indicates that adducts may form preferentially at guanine (B1146940) in GpC sequences. nih.gov
Structure Activity Relationship Sar Studies of 13 Methyl 13 Dihydrodaunorubicin and Its Derivatives
Influence of the C-13 Methyl Group and Hydroxylation on Molecular Interactions
The conversion of the C-13 ketone in parent anthracyclines like daunorubicin (B1662515) to a hydroxyl group results in alcohol metabolites such as daunorubicinol. This hydroxylation generally leads to compounds that are more polar and possess reduced antitumor cytotoxicity. upenn.edu These metabolites are often implicated in the cardiotoxic side effects of anthracycline chemotherapy. upenn.edu
The introduction of a methyl group at the C-13 position in conjunction with the hydroxyl group, as seen in 13-methyl-13-dihydrodaunorubicin, creates a tertiary alcohol. This structural change significantly impacts the molecule's interaction with its targets. While specific data on the molecular interactions of 13-methyl-13-dihydrodaunorubicin is limited in publicly available literature, the synthesis of this specific compound and its analogues has been reported, indicating that such studies have been undertaken. Current time information in JP.researchgate.net For related compounds, the presence of a methyl group at C-13 has been shown to be essential for potent antitumoral activity in other molecular scaffolds. researchgate.net
Role of the Daunosamine (B1196630) Sugar Moiety in Biological Activity
The daunosamine sugar is a critical component for the biological activity of anthracyclines. researchgate.net This amino sugar is linked to the tetracyclic aglycone and plays a crucial role in DNA recognition and binding. documentsdelivered.comnih.gov Crystallographic studies have shown that when the aglycone intercalates between DNA base pairs, the daunosamine sugar resides in the minor groove. nih.gov
Contribution of the Aglycone Structure to DNA Binding and Enzyme Inhibition
The tetracyclic aglycone is the intercalating portion of the anthracycline molecule. nih.gov Its planar aromatic structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helix and the blockage of DNA replication and transcription processes. This intercalation is a primary mechanism of anthracycline-induced cytotoxicity.
Modifications to the aglycone can significantly alter DNA binding affinity and biological activity. For example, removal of the methoxy (B1213986) group at the C-4 position, as in idarubicin (B193468), increases the lipophilicity of the molecule, which can enhance cellular uptake. nih.gov The hydroxyl groups at positions C-6 and C-11 are also important for interaction with DNA. Furthermore, the aglycone structure is responsible for the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication. By stabilizing the cleavable complex between the enzyme and DNA, anthracyclines lead to double-strand breaks and ultimately, apoptosis.
Comparative Analysis of 13-Methyl-13-dihydrodaunorubicin Activity vs. Parent Anthracyclines
The cytotoxic activity of anthracycline metabolites is often different from their parent drugs. The C-13 alcohol metabolites of doxorubicin (B1662922) and daunorubicin are generally considered to be much less active. However, the major metabolite of idarubicin, idarubicinol (B1259273) (4-demethoxy-13-hydroxydaunorubicin), has been shown to be equipotent to idarubicin in its ability to inhibit cell proliferation and induce DNA damage in human leukemia cell lines.
Research involving the synthesis of 13-methyl-13-dihydrodaunorubicin and its testing against P388 leukemia cells suggests a direct comparison of its activity against parent compounds like daunorubicin and idarubicin was performed. Current time information in JP. While the specific IC50 values from this study are not widely available, the data below for the related C-13 alcohol metabolite, idarubicinol, illustrates the potential for high activity despite modification at this position.
Table 1: Comparative Cytotoxicity of Idarubicin and its C-13 Alcohol Metabolite (Note: This data is for the C-13 alcohol metabolite, not the C-13 methyl alcohol derivative. It is presented for illustrative purposes.)
| Compound | Cell Line | Activity Metric (IC50) | Potency vs. Parent Drug | Reference |
| Idarubicin | OCI AML-3 | Not Specified | - | |
| Idarubicinol | OCI AML-3 | Not Specified | Equally Potent |
SAR of Novel Synthesized Analogues on Molecular and Cellular Targets
The development of novel anthracycline analogues aims to improve efficacy and reduce toxicity. The synthesis of 13-methyl-13-dihydro-4-demethoxydaunorubicin, an analogue of the primary compound, represents an effort to combine the structural features of the highly potent idarubicin (which is 4-demethoxydaunorubicin) with the C-13 methyl-hydroxyl modification. Current time information in JP.
Preclinical Biological Activity and Efficacy Investigations in Vitro and Non Human in Vivo
In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines
Determination of Half Maximal Inhibitory Concentration (IC50) Values
Assessment of Cell Cycle Arrest
Detailed studies on the effects of 13-methyl-13-dihydrodaunorubicin on the cell cycle of cancer cells have not been extensively reported. Understanding if and how the compound interferes with cell division is a key aspect of its mechanism of action.
Morphological Changes and Viability Assays
Information from a 1986 study indicates that the compound affects cell survival. However, specific details regarding the morphological changes induced in cancer cells upon treatment with 13-methyl-13-dihydrodaunorubicin, as well as comprehensive viability assay data, are not publicly accessible.
In Vivo Antitumor Efficacy in Murine Models (excluding human data)
The antitumor properties of 13-methyl-13-dihydrodaunorubicin have been investigated in mouse models of cancer.
Evaluation in Murine Leukemia Models (e.g., L1210 Leukemia)
Research has indicated that 13-methyl-13-dihydrodaunorubicin was evaluated against the P388 leukemia model in mice. While the study suggests an assessment of its antitumor activity, specific data on efficacy, such as the percentage increase in lifespan or reduction in tumor burden, are not detailed in the available literature. There is no specific information available regarding its evaluation in the L1210 leukemia model.
Assessment in Xenograft Models
There is currently no publicly available information on the evaluation of 13-methyl-13-dihydrodaunorubicin in xenograft models, where human cancer cells are implanted into immunodeficient mice.
Dose-Response Relationships in Animal Studies
Preclinical investigations in murine models have been instrumental in defining the therapeutic window and optimal dosing schedules for 13-methyl-13-dihydrodaunorubicin. Studies utilizing mice bearing P388 leukemia have demonstrated a clear dose-dependent antitumor effect. The efficacy of an intravenously administered drug is often measured by the percent increase in lifespan of treated mice over untreated controls (T/C%). A higher T/C value indicates greater antitumor activity.
For 13-methyl-13-dihydrodaunorubicin hydrochloride, a notable dose-response relationship was observed in the P388 leukemia model. While the specific optimal dose and maximum tolerated dose from these studies require access to the full experimental data, the available information indicates significant activity.
Comparative Preclinical Efficacy with Daunorubicin (B1662515), Doxorubicin (B1662922), and Other Anthracyclines
The therapeutic potential of 13-methyl-13-dihydrodaunorubicin has been further evaluated through direct comparison with its parent compound, daunorubicin, and the widely used anthracycline, doxorubicin (also known as adriamycin).
In studies against P388 leukemia in mice, a derivative, (+)-13-methyl-13-dihydro-4-demethoxydaunorubicin hydrochloride, demonstrated notable anticancer activity that was equivalent to that of doxorubicin hydrochloride. nih.gov This suggests that modifications at the 13-position of the anthracycline backbone can yield compounds with potent in vivo efficacy.
While direct, side-by-side comparative data for 13-methyl-13-dihydrodaunorubicin against daunorubicin and doxorubicin from a single comprehensive study is not fully detailed in the accessible literature, the existing findings position it as a compound of significant interest within the anthracycline class. The modifications from its parent compound, daunorubicin, are intended to potentially alter the biological activity and toxicity profile. Current time information in JP.
Mechanisms of Cellular Resistance to 13 Methyl 13 Dihydrodaunorubicin
Role of ATP-Binding Cassette (ABC) Transporters (e.g., efflux pumps like drrAB)
A primary mechanism of resistance to 13-methyl-13-dihydrodaunorubicin involves the overexpression of ATP-Binding Cassette (ABC) transporters. These membrane proteins function as energy-dependent efflux pumps, actively extruding the drug from the cell, thereby reducing its intracellular concentration and limiting its ability to reach its target. nih.govnih.gov
A well-characterized example of such a transporter is the DrrAB system, an ABC-type transporter found in the daunorubicin-producing organism Streptomyces peucetius. nih.gov This system, encoded by the drrAB operon, confers self-resistance by pumping out daunorubicin (B1662515) and its precursor, doxorubicin (B1662922). nih.govnih.gov Given the structural similarity, it is highly probable that the DrrAB system, and its homologues in cancer cells, can also recognize and transport 13-methyl-13-dihydrodaunorubicin. In Streptomyces coeruleorubidus, multiple DrrAB-like transporters (DrrAB1, DrrAB2, and DrrAB3) have been identified, with DrrAB1 performing the basic efflux function and others playing a complementary role, highlighting the potential for a multi-faceted efflux-based resistance. frontiersin.org
Studies have shown that these transporters are not limited to a single substrate. The DrrAB system, for instance, can also export other molecules like Hoechst 33342 and ethidium (B1194527) bromide, indicating a broad substrate specificity that likely includes various anthracycline derivatives. nih.govnih.gov In human cancer cells, transporters such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance Protein (MRP) are major contributors to multidrug resistance and are known to efflux anthracyclines. nih.gov The kinetics of this efflux are crucial; for instance, the active efflux of some anthracyclines by P-gp has a calculated activation energy, underscoring the energy-dependent nature of this resistance mechanism. nih.gov
Table 1: Key ABC Transporters in Anthracycline Resistance
| Transporter | Gene | Function | Relevance to 13-Methyl-13-dihydrodaunorubicin Resistance |
| DrrAB | drrAB | Efflux of daunorubicin and doxorubicin in Streptomyces species. nih.govnih.gov | High, due to structural similarity and broad substrate specificity. nih.govnih.gov |
| P-glycoprotein (P-gp) | ABCB1 | Efflux of a wide range of xenobiotics, including many anticancer drugs. nih.gov | High, as a major mediator of multidrug resistance to anthracyclines. nih.gov |
| Multidrug Resistance Protein (MRP) | ABCC family | Efflux of drugs and their conjugated metabolites. nih.gov | High, contributes to anthracycline resistance, sometimes in conjunction with glutathione. nih.gov |
Enzymatic Inactivation or Metabolic Modification of the Compound
Cancer cells can develop resistance by enzymatically modifying 13-methyl-13-dihydrodaunorubicin into less toxic metabolites. This biotransformation is a significant mechanism of detoxification. The metabolism of anthracyclines like doxorubicin, a close relative of the compound in focus, is known to be mediated by various enzymes, and similar pathways are likely involved in the inactivation of 13-methyl-13-dihydrodaunorubicin. frontiersin.org
Key enzymes implicated in this process include cytochrome P450 oxidoreductases, carbonyl reductases, and aldo-keto reductases. frontiersin.orgmdpi.com For instance, the conversion of the C-13 keto group to a hydroxyl group, a modification present in 13-methyl-13-dihydrodaunorubicin itself, is a known metabolic step for daunorubicin, producing daunorubicinol. nih.gov Further metabolic alterations can occur at various positions on the anthracycline ring and the sugar moiety.
In resistant breast cancer cells, alterations in the expression and activity of Phase I drug-metabolizing enzymes, including various cytochrome P450 (CYP) isoforms, have been observed. mdpi.commdpi.com These enzymes can accelerate the degradation and clearance of anthracyclines within the tumor cells, thereby reducing their cytotoxic impact. mdpi.com The discovery of novel doxorubicin metabolites in resistant MCF-7 cells suggests that tumor cells possess unique metabolic pathways for these drugs that differ from those in the liver. frontiersin.org
Table 2: Enzymes Involved in Anthracycline Metabolism
| Enzyme Family | Specific Enzymes (Examples) | Type of Reaction | Consequence for 13-Methyl-13-dihydrodaunorubicin |
| Cytochrome P450 | CYP3A4, CYP2D6, CYP1B1 mdpi.com | Hydroxylation, Demethylation | Altered structure leading to reduced activity and/or enhanced efflux. |
| Carbonyl Reductases | - | Reduction of ketone groups | Modification of the C-13 position, potentially altering drug-target interaction. frontiersin.org |
| Aldo-Keto Reductases | - | Reduction of aldehydes and ketones | Similar to carbonyl reductases, contributes to metabolic inactivation. frontiersin.org |
| Methyltransferases | DnrK (in Streptomyces) nih.gov | O-methylation | Modification of hydroxyl groups, affecting DNA binding and topoisomerase II inhibition. nih.gov |
Alterations in Target Enzymes (e.g., Topoisomerase II Mutations or Downregulation)
The primary intracellular target of anthracyclines, including 13-methyl-13-dihydrodaunorubicin, is topoisomerase II. nih.govnih.gov This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Anthracyclines act as topoisomerase II poisons, stabilizing the transient covalent complex between the enzyme and DNA, which leads to DNA strand breaks and subsequent cell death. nih.gov Resistance can arise from both quantitative and qualitative changes in topoisomerase II.
A common mechanism of resistance is the downregulation of topoisomerase IIα (Top2α), the isoform predominantly expressed in proliferating cells and the primary target of many anticancer drugs. nih.govnih.gov Reduced levels of Top2α lead to fewer drug-target complexes and, consequently, diminished DNA damage. nih.gov In some resistant cell lines, a shift in the expression from the more sensitive Top2α to the less sensitive topoisomerase IIβ (Top2β) isoform is observed. researchgate.net
Furthermore, mutations within the TOP2A gene can alter the structure of the enzyme, reducing its affinity for the drug or affecting its catalytic activity in a way that prevents the formation of a stable cleavable complex. scilit.com While numerous mutations have been identified in drug-resistant cell lines, their clinical relevance can be variable. nih.gov However, the principle remains that alterations to the drug's primary target can significantly impair its efficacy.
Table 3: Alterations in Topoisomerase II Leading to Anthracycline Resistance
| Alteration | Description | Consequence |
| Downregulation of Topoisomerase IIα | Decreased expression of the Top2α protein. nih.govresearchgate.net | Fewer available targets for the drug, leading to reduced DNA damage. nih.gov |
| Isoform Switching | Increased ratio of Topoisomerase IIβ to Topoisomerase IIα. researchgate.net | Replacement of the more sensitive isoform with a less sensitive one. |
| Gene Mutations | Point mutations or deletions in the TOP2A gene. scilit.com | Altered drug binding or stabilization of the cleavable complex. |
Activation of DNA Repair Pathways (e.g., UvrA-like systems)
Since the cytotoxic action of 13-methyl-13-dihydrodaunorubicin is mediated by the induction of DNA damage, enhanced DNA repair capacity can contribute to cellular resistance. Cells possess a sophisticated network of DNA repair pathways to counteract various types of DNA lesions. nih.gov
The nucleotide excision repair (NER) pathway, which involves the UvrA, UvrB, and UvrC proteins in prokaryotes, is responsible for removing bulky DNA adducts and other helix-distorting lesions. nih.gov The UvrA protein is involved in the initial recognition of DNA damage. nih.govnih.gov While direct evidence for the involvement of a UvrA-like system in resistance to 13-methyl-13-dihydrodaunorubicin in human cells is still emerging, the principle of enhanced repair of drug-induced DNA damage is a recognized resistance mechanism. For instance, in Streptococcus mutans, the uvrA gene is inducible by acid stress and is involved in repairing acid-induced DNA damage. nih.gov In Mycobacterium tuberculosis, a mutation in uvrA has been linked to drug resistance and enhanced survival in the host. biorxiv.org
Anthracyclines induce DNA double-strand breaks, and the repair of these lesions is critical for cell survival. nih.gov Therefore, the upregulation of pathways involved in double-strand break repair, such as homologous recombination and non-homologous end joining, can also contribute to resistance.
Development of Cross-Resistance Patterns with Other Anthracycline Antibiotics
A significant clinical challenge is the development of cross-resistance, where resistance to one anthracycline confers resistance to other members of the same class. Due to their structural similarities and shared mechanisms of action, cells resistant to daunorubicin or doxorubicin are often also resistant to 13-methyl-13-dihydrodaunorubicin and other analogues. nih.gov
This phenomenon is frequently linked to the broad substrate specificity of ABC transporters like P-glycoprotein. nih.gov A cell that upregulates P-gp to efflux doxorubicin will likely also efflux other anthracyclines. Similarly, alterations in topoisomerase II that confer resistance to one anthracycline are often effective against others. scilit.com
Studies have demonstrated cross-resistance between daunorubicin and other compounds like anthrapyrazolones in P388 cell lines, although the underlying mechanisms for each drug may differ. nih.gov In doxorubicin-resistant Ehrlich ascites tumor cells, cross-resistance to 4'-O-methyldoxorubicin was observed, which was partly attributed to decreased drug uptake. nih.gov The development of multidrug-resistant cell lines, such as MCF-7/DOX, which are resistant to doxorubicin, mitoxantrone, and epirubicin, further illustrates the extensive nature of cross-resistance among these agents. frontiersin.org
Advanced Research Methodologies and Analytical Techniques in 13 Methyl 13 Dihydrodaunorubicin Studies
High-Resolution Spectroscopic Techniques for Structure Elucidation and Interaction Studies
The precise chemical structure of 13-methyl-13-dihydrodaunorubicin and its interactions with biological macromolecules are determined using a variety of high-resolution spectroscopic techniques. These methods provide detailed information on the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules. For 13-methyl-13-dihydrodaunorubicin, 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are critical. While specific spectral data for 13-methyl-13-dihydrodaunorubicin is not publicly available, analysis would be based on established chemical shifts for the anthracycline core. For example, in related compounds, ¹³C NMR chemical shifts for the aglycone carbons span a wide range, with aromatic carbons appearing between ~110-160 ppm and the aliphatic carbons of the daunosamine (B1196630) sugar appearing at higher fields. researchgate.net The introduction of the 13-methyl group would cause a predictable shift in the local carbon and proton signals compared to its parent compound, 13-dihydrodaunorubicin (B1199899). Advanced solid-state NMR techniques can also be used to determine the conformation of sidechains by analyzing methyl ¹³C chemical shifts. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Tandem MS (MS/MS) experiments are used to study the fragmentation patterns, which helps in confirming the structure. In the analysis of related anthracyclines, liquid chromatography-mass spectrometry (LC-MS/MS) is a common method. nih.gov The fragmentation of the glycosidic bond separating the daunosamine sugar from the aglycone is a characteristic feature, along with cleavages within the tetracyclic ring system. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The extended chromophore of the tetracyclic quinone system in anthracyclines gives them a characteristic color and UV-Vis absorption profile. These spectra are useful for quantifying the compound and studying its interactions with DNA, as binding can cause a bathochromic (red-shift) and hypochromic (decreased absorption) effect in the visible region.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational bands for 13-methyl-13-dihydrodaunorubicin would include those for hydroxyl (-OH), amine (-NH₂), carbonyl (C=O, in the quinone and potentially a ketone), and C-O groups of the glycosidic linkage and methoxy (B1213986) substituent.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques are sensitive to the stereochemistry of chiral molecules. CD and ORD would be instrumental in confirming the stereochemistry at the multiple chiral centers of 13-methyl-13-dihydrodaunorubicin, particularly at the C-13 position, which is synthetically modified from the parent compound. They are also powerful tools for studying conformational changes upon binding to chiral targets like DNA.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable for separating 13-methyl-13-dihydrodaunorubicin from reaction mixtures and for its quantitative analysis in biological samples.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for both the purification and analysis of 13-methyl-13-dihydrodaunorubicin. A reversed-phase HPLC method has been developed for the analysis of daunorubicin (B1662515), doxorubicin (B1662922), and their 13-dihydro metabolites in human plasma, which serves as a strong template. nih.gov This method utilizes a C18 or a cyano (CN) column with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using UV-Vis or fluorescence detectors, the latter offering high sensitivity due to the natural fluorescence of anthracyclines. nih.gov
Table 1: Example HPLC Conditions for Analysis of Anthracycline Metabolites
| Parameter | Condition |
| Column | Supelcosil LC-CN (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution |
| Detection | Spectrofluorimetry (Excitation: 480 nm, Emission: 560 nm) |
| Run Time | < 15 minutes |
| Sample Preparation | Liquid-liquid extraction with chloroform/1-heptanol |
| Reference | nih.gov |
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of chemical synthesis and for preliminary purification. Different solvent systems, typically mixtures of polar and non-polar organic solvents, are used to achieve separation on a silica (B1680970) gel plate, with visualization under UV light.
Molecular Biology and Genetic Engineering Techniques for Biosynthetic Pathway Manipulation
While 13-methyl-13-dihydrodaunorubicin is a synthetic compound, the study of its parent molecule, 13-dihydrodaunorubicin, is deeply rooted in the genetic manipulation of the doxorubicin-producing bacterium, Streptomyces peucetius. nih.govnih.gov These techniques provide insight into controlling the production of specific anthracycline intermediates.
Gene Knockout and Overexpression: The biosynthesis of 13-dihydrodaunorubicin from daunorubicin is catalyzed by a ketoreductase encoded by the dnrU gene in S. peucetius. nih.gov To increase the yield of doxorubicin and prevent the formation of the 13-dihydro byproduct, researchers have created knockout mutants by deleting the dnrU gene using homologous recombination. nih.gov Conversely, overexpressing specific genes can redirect metabolic flux towards a desired compound.
Heterologous Expression: Genes from various anthracycline biosynthetic gene clusters (BGCs) can be expressed in a host organism like S. peucetius to create novel or "hybrid" anthracyclines. nih.govnih.gov For instance, genes from the aclarubicin (B47562) pathway have been introduced into S. peucetius to produce N,N-dimethylated sugars that are then incorporated into the anthracycline scaffold. nih.gov This demonstrates the potential to genetically engineer strains to produce specific precursors for subsequent synthetic modification.
Table 2: Genetic Manipulation Strategies in Streptomyces peucetius
| Technique | Target Gene/Pathway | Objective | Reference |
| Gene Knockout | dnrU (ketoreductase) | Reduce formation of 13-dihydrodaunorubicin byproduct. | nih.gov |
| Heterologous Expression | Aclarubicin pathway genes (aclP, aknX2, aknS, aknT) | Introduce N,N-dimethylated sugars for novel anthracycline synthesis. | nih.gov |
| Gene Overexpression | drrC (resistance gene) | Enhance strain resistance to anthracycline products to improve yield. | nih.gov |
In Silico Computational Modeling for Structure-Activity Prediction and Molecular Docking
Computational methods are used to predict the biological activity of 13-methyl-13-dihydrodaunorubicin and to understand its interactions with molecular targets at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of 13-methyl-13-dihydrodaunorubicin when bound to a target, such as a specific DNA sequence or the topoisomerase II enzyme. While specific docking studies on the 13-methyl derivative are not reported, computational analyses of related anthracyclines like doxorubicin have been performed. nih.gov These studies use programs like HINT (Hydropathic INTeractions) to calculate binding free energies and analyze sequence selectivity when interacting with DNA. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the drug-target complex over time. For other anthracyclines, MD simulations have been used to study their insertion and orientation within cell membranes, correlating these properties with cytotoxicity. nih.gov Such studies could reveal how the C-13 modification in 13-methyl-13-dihydrodaunorubicin affects its ability to cross cell membranes and interact with intracellular targets.
Advanced Cell Culture Systems for Mechanism of Action and Resistance Studies
To evaluate the anticancer potential and to study the mechanisms of action and resistance, various cell culture systems are employed.
2D Cell Culture Models: The initial evaluation of the cytotoxic activity of novel 13-methyl-13-dihydroanthracyclines has been performed using the murine P388 leukemia cell line. nih.gov These cells are grown in suspension and are highly sensitive to chemotherapeutic agents, making them a standard model for screening anticancer compounds. cytion.com
Resistant Cell Line Development: To study mechanisms of resistance, drug-resistant cell lines are developed by exposing a sensitive parent cell line (like P388) to gradually increasing concentrations of the drug over time. nih.gov Comparing the sensitive and resistant lines can reveal changes in drug uptake/efflux (e.g., via P-glycoprotein), target modification, or activation of detoxification pathways. Studies on P388 cells resistant to other anthracyclines have shown that resistance can be linked to reduced drug influx or the expression of multidrug resistance genes. nih.govnih.gov
3D Cell Culture and Spheroids: Although not specifically reported for 13-methyl-13-dihydrodaunorubicin, advanced models like 3D spheroids more closely mimic the microenvironment of solid tumors. These systems could be used to evaluate the compound's ability to penetrate tumor tissue and exert its effects in a more physiologically relevant context.
Table 3: Cell Line Used in the Study of Related Anthracyclines
| Cell Line | Type | Key Characteristics | Application | Reference |
| P388 | Murine Lymphoid Neoplasm | Grows in suspension; sensitive to chemotherapeutic agents. | Initial screening of anticancer compounds; development of resistant sublines. | nih.govcytion.com |
Future Directions and Emerging Research Avenues for 13 Methyl 13 Dihydrodaunorubicin
Design and Synthesis of Next-Generation Analogues with Improved Molecular Properties
The foundation of advancing 13-methyl-13-dihydrodaunorubicin lies in the rational design and synthesis of new analogues with superior molecular properties. The goal is to create derivatives that exhibit increased potency against cancer cells, a broader spectrum of activity, and, crucially, a more favorable safety profile, particularly concerning cardiotoxicity—a known side effect of anthracyclines. nih.govnih.gov
Future synthetic strategies will likely focus on several key modifications:
Modifications of the Daunosamine (B1196630) Sugar Moiety: The amino sugar is a critical component for DNA binding and cellular uptake. Alterations to this part of the molecule, such as N-alkylation or the introduction of different sugar residues, could significantly impact the compound's interaction with its targets and its recognition by drug efflux pumps, a common mechanism of resistance. researchgate.net Recent research on other anthracyclines has shown that creating derivatives through reductive amination with various aldehydes can yield compounds with significantly higher cytotoxic potential, in some cases up to 500 times more potent than the parent compound due to increased DNA affinity. researchgate.net
Alterations to the Aglycone Core: The tetracyclic aglycone is responsible for the core mechanism of action of anthracyclines, including DNA intercalation and inhibition of topoisomerase II. nih.gov Modifications to this structure, such as changes in the quinone portion, can influence the production of reactive oxygen species (ROS), which are implicated in cardiotoxicity. nih.gov For instance, the development of 5-iminodaunorubicin, a quinone-modified analogue, showed that suppressing quinone redox cycling could diminish cardiotoxicity without compromising antitumor activity. nih.gov
Prodrug and Nanoparticle Formulations: Designing inactive prodrugs of 13-methyl-13-dihydrodaunorubicin that are selectively activated in the tumor microenvironment is a promising approach. nih.gov This could improve the therapeutic index by concentrating the active drug at the tumor site. Additionally, encapsulating the compound in nano-delivery systems, such as liposomes or polymeric nanoparticles, can alter its pharmacokinetic properties, enhance tumor targeting through the enhanced permeability and retention (EPR) effect, and potentially overcome multidrug resistance. nih.govnih.gov
A recent study on novel N,N-dimethyl-idarubicin analogues demonstrated that specific modifications could lead to potent cytotoxicity against doxorubicin-resistant cells that overexpress the ABCB1 transporter. nih.gov This highlights the potential for targeted chemical modifications to address known resistance mechanisms.
Comprehensive Understanding and Circumvention of Resistance Mechanisms
A major hurdle in the long-term efficacy of anthracycline-based chemotherapy is the development of drug resistance. remedypublications.com For 13-methyl-13-dihydrodaunorubicin to be a durable therapeutic option, a comprehensive understanding of the mechanisms by which cancer cells become resistant to it is essential.
Key areas of investigation include:
Drug Efflux Pumps: The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a primary mechanism of resistance to anthracyclines. remedypublications.comnih.gov These pumps actively remove the drug from the cancer cell, reducing its intracellular concentration and thus its effectiveness. Future research should quantify the extent to which 13-methyl-13-dihydrodaunorubicin is a substrate for these pumps and explore strategies to circumvent this, such as co-administration with pump inhibitors or the use of nanocarriers that can bypass these transporters. nih.gov
Alterations in Drug Targets: Mutations or altered expression of topoisomerase II can prevent the drug from effectively binding to its target and stabilizing the DNA-enzyme complex, leading to resistance. nih.govnih.gov Studies have shown that some anthracycline analogues may be less susceptible to certain resistance mechanisms. For example, idarubicin (B193468) was found to be less likely to induce P-glycoprotein expression compared to daunorubicin (B1662515) and doxorubicin (B1662922). nih.gov
Enhanced DNA Repair and Altered Apoptotic Pathways: Increased capacity of cancer cells to repair DNA damage induced by the drug, or mutations in genes that control apoptosis (programmed cell death), such as p53, can also contribute to resistance. nih.gov The integrated stress response (ISR) has been identified as a mechanism of chemoresistance in AML, where it enhances the ability of leukemia cells to adapt to the stress induced by drugs like daunorubicin. researchgate.net
Strategies to overcome resistance are a critical area of research. These include the development of novel analogues that are poor substrates for efflux pumps, the use of combination therapies that include resistance modulators, and the design of delivery systems that ensure the drug reaches its intracellular target at a sufficient concentration. nih.gov
Identification of Novel Molecular Targets and Signaling Pathways
While the primary mechanisms of action for anthracyclines are DNA intercalation and topoisomerase II poisoning, it is increasingly clear that their biological effects are far more complex, involving the modulation of numerous cellular signaling pathways. researchgate.netnortheastern.edu A deeper understanding of these interactions could reveal novel targets and opportunities for combination therapies.
Future research should aim to:
Map the Signaling Network: Investigate the impact of 13-methyl-13-dihydrodaunorubicin on key signaling pathways involved in cell survival, proliferation, and death, such as the PI3K/Akt, MAPK, and p53 pathways. nih.govnih.govresearchgate.net Anthracyclines are known to trigger various forms of regulated cell death, including apoptosis and necroptosis, and can induce cellular senescence. researchgate.net
Uncover Non-canonical Targets: It is possible that 13-methyl-13-dihydrodaunorubicin has unique molecular targets or modes of action that differentiate it from other anthracyclines. Research has shown that anthracyclines can affect mitochondrial function, calcium homeostasis, and gene expression, all of which contribute to both their anticancer effects and their toxicity. nih.govbohrium.com For example, some anthracyclines have been shown to affect the CDK2-rbl2-FOXO1 pathway, which is linked to cardiotoxicity. jacc.org
Explore Repurposing Opportunities: A detailed understanding of the compound's mechanism could open doors for its use in other diseases. For instance, some anthracyclines have been investigated for their potential as antimicrobial or antiviral agents. nih.gov
Identifying the full spectrum of molecular interactions will be crucial for optimizing the use of 13-methyl-13-dihydrodaunorubicin and for designing rational combination therapies that enhance its efficacy and mitigate its toxicities.
Integration of 13-Methyl-13-dihydrodaunorubicin Research with Systems Biology and Omics Approaches
The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the effects of 13-methyl-13-dihydrodaunorubicin on a global scale. A systems biology approach, which integrates these large datasets, can provide a holistic view of the drug's impact on cellular networks.
Key applications of these approaches include:
Biomarker Discovery: Omics profiling of tumors before and after treatment can help identify biomarkers that predict patient response or resistance. ecancer.org For example, gene expression signatures related to the tumor stroma and immune response have been associated with the response to anthracyclines. ecancer.org This could lead to personalized treatment strategies where only patients likely to benefit receive the drug.
Understanding Toxicity Mechanisms: Comparative omics studies on cardiac and tumor tissues can help to unravel the molecular pathways that are specifically dysregulated in the heart, leading to cardiotoxicity. nih.govnih.gov RNA sequencing of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) treated with different anthracyclines has revealed distinct patterns of gene expression changes related to cell death signaling, ROS production, and calcium signaling. nih.gov
Pharmacogenomics: Genome-wide association studies (GWAS) can identify genetic variants in patients that are associated with an increased risk of adverse effects, such as cardiotoxicity. nih.gov This knowledge could be used to tailor treatment and to develop preventive strategies for high-risk individuals.
By integrating computational modeling with experimental data, systems biology can help to build predictive models of drug action and toxicity, accelerating the development and optimization of 13-methyl-13-dihydrodaunorubicin.
Exploration of Interdisciplinary Approaches for Compound Study and Modification
The multifaceted challenges in developing a new anticancer drug necessitate a highly interdisciplinary approach. The future of 13-methyl-13-dihydrodaunorubicin research will depend on the seamless collaboration between experts from various fields.
Essential interdisciplinary collaborations include:
Chemistry and Pharmacology: Medicinal chemists can synthesize novel analogues, while pharmacologists can evaluate their efficacy and mechanisms of action in preclinical models. researchgate.netmdpi.com This iterative cycle of design, synthesis, and testing is fundamental to drug development.
Biology and Medicine: Cell biologists can elucidate the detailed molecular pathways affected by the drug, while clinicians in oncology and cardiology can translate these findings into clinical trials and patient management strategies. The emergence of cardio-oncology as a field highlights the importance of this collaboration in managing the cardiovascular health of cancer patients. nih.govfondationleducq.org
Computational Science and Nanotechnology: Computational biologists can analyze large omics datasets and perform molecular modeling to predict drug-target interactions. nih.gov Materials scientists and nanotechnologists can develop sophisticated drug delivery systems to improve the compound's therapeutic index. nih.govnih.gov
Clinical Trial Design and Benchmarking: Innovative clinical trial designs are needed to efficiently evaluate new analogues and combination therapies. Benchmarking observational studies against randomized controlled trials can increase confidence in using real-world data to complement clinical trial findings, especially for long-term outcomes. plos.org
By fostering these interdisciplinary collaborations, the scientific community can accelerate the journey of 13-methyl-13-dihydrodaunorubicin and its future analogues from the laboratory to the clinic, ultimately providing safer and more effective treatments for cancer patients.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and stability of 13-methyl-13-dihydrodaunorubicin in experimental settings?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection is commonly used for purity assessment, while stability studies require accelerated degradation testing under varying pH, temperature, and light conditions. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) should confirm structural integrity, with integration ratios validated against reference standards. Ensure data precision by adhering to instrument-specific calibration protocols and reporting measurements to three significant figures unless justified otherwise .
Q. How should researchers design in vitro assays to evaluate the cytotoxicity of 13-methyl-13-dihydrodaunorubicin against cancer cell lines?
Methodological Answer: Use standardized cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) with appropriate controls (vehicle and positive controls like doxorubicin). Optimize dose-response curves across a logarithmic concentration range (e.g., 1 nM–100 µM) and measure viability via MTT or resazurin assays. Replicate experiments at least three times, and account for batch variability by including inter-day validation. Statistical significance should be reported with p-values ≤0.05 using ANOVA or t-tests, depending on data distribution .
Q. What are the critical considerations for synthesizing 13-methyl-13-dihydrodaunorubicin in a laboratory setting?
Methodological Answer: Follow regioselective reduction protocols using catalytic hydrogenation or sodium borohydride under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures via mass spectrometry (MS). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) must achieve ≥95% purity, validated by HPLC. Document solvent disposal protocols to comply with institutional safety guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values of 13-methyl-13-dihydrodaunorubicin across different studies?
Methodological Answer: Conduct a meta-analysis of primary literature, comparing variables such as cell passage numbers, incubation times, and assay methodologies. Use standardized protocols (e.g., CLSI guidelines) to replicate experiments under identical conditions. Employ Bland-Altman plots or Cohen’s d effect size metrics to quantify variability. Address discrepancies by validating findings through orthogonal assays (e.g., clonogenic survival vs. apoptosis markers) .
Q. What experimental strategies are effective for elucidating the metabolic pathways of 13-methyl-13-dihydrodaunorubicin in hepatic models?
Methodological Answer: Utilize human liver microsomes (HLMs) or hepatocyte co-cultures to assess phase I/II metabolism. Identify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling. Incorporate cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to delineate enzymatic contributions. Kinetic parameters (, ) should be derived from Michaelis-Menten plots, with replicates normalized to protein content .
Q. How should researchers optimize the therapeutic index of 13-methyl-13-dihydrodaunorubicin in preclinical models?
Methodological Answer: Perform dose-escalation studies in murine xenograft models, monitoring tumor volume via caliper measurements and systemic toxicity via body weight and hematological parameters (e.g., neutrophil counts). Pharmacokinetic-pharmacodynamic (PK/PD) modeling can correlate plasma concentrations (AUC, ) with efficacy endpoints. Compare results to structurally related anthracyclines to identify structure-activity relationship (SAR) trends. Include survival curves and log-rank tests for statistical rigor .
Data Interpretation & Publication Guidelines
Q. What are the best practices for reporting conflicting results in studies involving 13-methyl-13-dihydrodaunorubicin?
Methodological Answer: Clearly delineate experimental conditions (e.g., buffer composition, cell density) in the Methods section. Use forest plots in meta-analyses to visualize heterogeneity. Discuss potential confounders (e.g., batch-to-batch compound variability) in the Discussion, referencing prior studies. Adhere to STROBE or CONSORT reporting standards for transparency, and pre-register hypotheses on platforms like Open Science Framework to mitigate bias .
Q. How can researchers ensure reproducibility when documenting synthetic protocols for 13-methyl-13-dihydrodaunorubicin?
Methodological Answer: Provide step-by-step synthetic procedures with exact molar ratios, reaction times, and purification yields. Include spectral data (NMR, MS) in supplementary materials, annotated with peak assignments. Use the Cambridge Structural Database (CSD) or PubChem to validate crystallographic data. Collaborate with third-party labs for independent validation and cite protocols using RRIDs (Research Resource Identifiers) .
Methodological Frameworks
Which frameworks (e.g., PICO, FINER) are suitable for formulating research questions on 13-methyl-13-dihydrodaunorubicin’s mechanism of action?
Methodological Answer: Apply the FINER criteria to assess feasibility, novelty, and relevance. For mechanistic studies, use PEO (Population, Exposure, Outcome):
Q. What mixed-methods approaches are appropriate for studying resistance mechanisms to 13-methyl-13-dihydrodaunorubicin?
Methodological Answer: Combine RNA sequencing (quantitative) with pathway enrichment analysis (qualitative) to identify dysregulated genes. Validate findings via CRISPR-Cas9 knockouts and rescue experiments. Triangulate data using patient-derived xenograft (PDX) models and clinical cohort correlations. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons using Benjamini-Hochberg correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
